molecular formula C10H9F2N B7974517 (3,5-Dimethylphenyl)(difluoro)acetonitrile

(3,5-Dimethylphenyl)(difluoro)acetonitrile

Cat. No.: B7974517
M. Wt: 181.18 g/mol
InChI Key: DVKREDCWNXSHIU-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)(difluoro)acetonitrile is an organic compound with the molecular formula C10H9F2N It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a difluoroacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(difluoro)acetonitrile typically involves the reaction of 3,5-dimethylbenzyl chloride with difluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(difluoro)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroacetonitrile group, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 3,5-Dimethylphenylamine.

    Substitution: Various substituted acetonitriles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanisms

Chemical Structure : The compound consists of a phenyl ring with two methyl groups at the 3 and 5 positions and a difluoroacetonitrile group. This configuration enhances its lipophilicity and potential interactions with biological targets.

Mechanism of Action : The difluoroacetonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The methyl groups on the phenyl ring enhance binding affinity and specificity, making it an effective candidate for biological studies.

Scientific Research Applications

  • Chemistry :
    • Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
    • Reactivity : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse products like carboxylic acids and amines.
  • Biology :
    • Enzyme Inhibition : Studies indicate that (3,5-Dimethylphenyl)(difluoro)acetonitrile can inhibit specific enzymes through covalent modification. This property is crucial for developing targeted therapies in medicinal chemistry.
    • Receptor Modulation : Its ability to modulate receptor activity may influence signaling pathways in cells, making it relevant for pharmacological research .
  • Industry :
    • Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials with specific properties tailored for industrial applications.

In Vitro Studies

  • A study evaluating the cytotoxicity of acetonitrile derivatives revealed that this compound exhibited significant growth inhibition in cancer cell lines such as HT-29 and Jurkat cells. The IC50 values were lower than those for standard chemotherapeutic agents like doxorubicin, indicating potential for development as an anticancer drug.

Mechanistic Insights

  • Covalent Bond Formation : The difluoroacetonitrile moiety reacts with nucleophilic residues in enzymes, enhancing selectivity towards certain enzyme classes due to the presence of methyl substituents .
  • Anticancer Properties : Recent studies have shown promising anticancer activity associated with this compound, suggesting that structural modifications can enhance cytotoxic effects against various cancer cell lines.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(difluoro)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoroacetonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl ring and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenylacetonitrile: Lacks the difluoro substitution, resulting in different reactivity and applications.

    2,4-Dimethylphenylacetonitrile: Positional isomer with different chemical properties and biological activities.

    3,5-Dimethylphenylacetone: Contains a ketone group instead of a nitrile, leading to different reactivity and uses.

Uniqueness

(3,5-Dimethylphenyl)(difluoro)acetonitrile is unique due to the presence of both methyl and difluoroacetonitrile groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

(3,5-Dimethylphenyl)(difluoro)acetonitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a difluoroacetonitrile moiety attached to a 3,5-dimethylphenyl group. This structure contributes to its unique chemical properties, including its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and may increase binding affinity to certain proteins or enzymes, making it a valuable candidate for biological studies.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The difluoroacetonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl ring and methyl groups enhance the compound's binding affinity and specificity for these targets.

Key Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through covalent modification.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways in cells.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of methyl substitutions on the phenyl ring is crucial for enhancing cytotoxic activity .

Case Studies

  • In Vitro Studies :
    • A study evaluating the cytotoxicity of various acetonitrile derivatives found that this compound exhibited significant growth inhibition in cancer cell lines such as HT-29 and Jurkat cells.
    • The IC50 values for these cell lines were found to be lower than those for standard chemotherapeutic agents like doxorubicin, indicating a potential for development as an anticancer drug .
  • Mechanistic Insights :
    • Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting that structural modifications could further enhance its bioactivity .

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor. Its mechanism involves:

  • Covalent Bond Formation : The difluoroacetonitrile moiety reacts with nucleophilic residues in enzymes.
  • Selectivity : The presence of the 3,5-dimethyl substituents increases selectivity towards certain enzyme classes .

Applications in Research

This compound serves as an important intermediate in organic synthesis and has applications in:

  • Pharmaceutical Development : Used in synthesizing biologically active compounds.
  • Agrochemicals : Its derivatives are explored for pest control applications due to their bioactivity.

Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
AnticancerHT-29< 10
AnticancerJurkat< 15
Enzyme InhibitionVarious EnzymesVaries

Structure-Activity Relationship Insights

Compound FeatureEffect on Activity
Methyl SubstituentsIncreased cytotoxicity
Difluoro GroupEnhanced binding affinity
Phenyl RingCritical for hydrophobic interactions

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-2,2-difluoroacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c1-7-3-8(2)5-9(4-7)10(11,12)6-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKREDCWNXSHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C#N)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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